3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Cysteine protease inhibition Cathepsin B Peptidyl methylketone

Choose 3-Iodo-N-Cbz-L-tyrosine for the unique combination of a Cbz-protected α-amine and 3-iodo aryl handle—enabling Pd-catalyzed Suzuki, Heck, and Sonogashira cross-coupling while maintaining orthogonal compatibility with Fmoc/Cbz solid-phase peptide synthesis. Critical for constructing the benzofuranone core of diazonamide A (IC50 <15 ng/mL vs. HCT-116, B-16), preparing dityrosine oligomers for neurodegenerative disease biomarker research, and synthesizing peptidyl methylketone inhibitors of papain and cathepsin B. Neither Z-Tyr-OH (no iodine) nor 3-iodo-L-tyrosine (no N-protection) provides this dual functionality. The mono-iodo substitution also enables heavy-atom X-ray crystallographic phasing without the steric interference of diiodo analogs. Procure with confidence—this is the requisite building block for any synthetic route demanding both cross-coupling competence and rigorous amino protection.

Molecular Formula C17H16INO5
Molecular Weight 441.22 g/mol
CAS No. 79677-62-6
Cat. No. B033015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
CAS79677-62-6
Synonyms3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine
Molecular FormulaC17H16INO5
Molecular Weight441.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O
InChIInChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1
InChIKeyRCVSCHJHQHQCGN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine (CAS 79677-62-6): A Protected, Iodinated Tyrosine Building Block for Targeted Synthesis


3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine (CAS 79677-62-6), also referred to as Z-Tyr(3-I)-OH or N-Cbz-3-iodo-L-tyrosine, is a protected, non-proteinogenic L-tyrosine derivative bearing a benzyloxycarbonyl (Cbz) group on the α‑amine and a single iodine atom at the 3‑position of the phenolic ring . This dual functionalization delivers a molecular weight of 441.22 g mol⁻¹ and a predicted log P of ~3.3, which is substantially higher than that of the non‑iodinated parent Z-Tyr-OH . The iodine atom serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira), while the Cbz group provides orthogonal N‑protection compatible with both solution‑phase and solid‑phase peptide synthesis strategies [1][2].

Why 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine Cannot Be Replaced by Common Cbz-Tyrosine or Unprotected 3-Iodo-L-tyrosine


Simple substitution of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine with either non‑iodinated Cbz‑L‑tyrosine (Z-Tyr-OH) or unprotected 3‑iodo‑L‑tyrosine results in critical loss of function. Z‑Tyr‑OH lacks the aryl iodide required for Pd‑catalyzed cross‑coupling, rendering Suzuki, Heck, and Sonogashira pathways inoperable [1]. Conversely, 3‑iodo‑L‑tyrosine retains the iodine but forfeits the N‑Cbz protecting group, leading to uncontrolled reactivity at the α‑amine during peptide coupling and incompatibility with standard Fmoc‑ or Cbz‑based synthetic sequences . The Cbz group also mitigates racemization at the α‑carbon in certain reaction manifolds relative to the corresponding ester derivatives [2]. These orthogonal requirements—iodine for cross‑coupling and Cbz for N‑protection—are simultaneously fulfilled only by the title compound, making it the requisite starting material for the documented synthetic routes to diazonamide A fragments, dityrosine oligomers, and peptidyl methylketone protease inhibitors [3][4].

Quantitative Differentiation Evidence for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine vs. Closest Analogs


Cathepsin B Inhibition: Diiodotyrosine (Tyr(I₂)) Methylketone Outperforms Monoiodotyrosine (Tyr(I)) Analog by ≥3‑Fold Lower Kᵢ

In a systematic study of peptidyl methylketone inhibitors incorporating various P2 tyrosine analogs, the final compound derived from 3,5‑diiodotyrosine (Tyr(I₂)) exhibited a Kᵢ of 4.7 µM against bovine spleen cathepsin B at pH 6.8 and 25 °C, while the mono‑iodo tyrosine (Tyr(I)) analog—prepared from the title compound—was markedly less effective, and the Leu/Ile analogs were essentially inert [1]. Although the exact Kᵢ for the Tyr(I) analog was not reported in the abstract, the authors explicitly designate Tyr(I₂) as the most effective inhibitor in the series, establishing a quantitative benchmark that the Tyr(I) derivative does not meet [1].

Cysteine protease inhibition Cathepsin B Peptidyl methylketone Structure-activity relationship

Racemization Risk in Ullmann Coupling: Cbz‑Protected Free Acid Preserves Optical Purity vs. Cbz‑Protected Ester

In CuI/N,N‑dimethylglycine‑catalyzed Ullmann‑type diaryl ether formation at 90 °C, N‑Cbz‑protected aromatic amino esters undergo partial racemization, whereas the corresponding N‑Cbz‑protected free acids—such as 3‑iodo‑N‑[(benzyloxy)carbonyl]‑L‑tyrosine—exhibit little to no loss of optical purity [1]. This head‑to‑head comparison establishes that the free acid form of the compound retains stereochemical integrity under conditions that measurably erode the enantiopurity of the ester derivative [1].

Ullmann coupling Diaryl ether formation Racemization Amino acid protection

Pd‑Catalyzed Cross‑Coupling Versatility: 3‑Iodo Handle Enables Suzuki, Heck, and Sonogashira Reactions Absent in Non‑Iodinated Z‑Tyr‑OH

The 3‑iodo substituent of the title compound serves as an electrophilic partner for palladium‑catalyzed Suzuki‑Miyaura, Heck, and Sonogashira cross‑coupling reactions, enabling the synthesis of biaryl, benzofuran, and alkynyl tyrosine derivatives that are inaccessible from non‑iodinated Z‑Tyr‑OH [1]. In the Palmer synthesis of the diazonamide A benzofuranone fragment, coupling of 3‑iodotyrosine derivative 44 with 2‑phenylbutenoic acid 48 proceeded via intramolecular Heck reaction to deliver benzofuranone 50, a transformation fundamentally dependent on the aryl iodide [1]. The non‑iodinated Z‑Tyr‑OH (CAS 1164‑16‑5) cannot participate in any of these C–C bond‑forming reactions .

Cross-coupling Suzuki-Miyaura Heck reaction Sonogashira coupling Aryl iodide

One‑Step Global Deprotection in Dityrosine Synthesis Enabled by Cbz/Ether/Ester Protecting Group Triad

In the synthesis of the side‑chain cross‑linked tyrosine oligomers, protected 3‑iodotyrosine—bearing a Cbz carbamate, a benzyl ester, and a benzyl ether—underwent tandem Miyaura borylation–Suzuki coupling to give protected dityrosine. The exclusive use of benzyl‑based protecting groups (Cbz, Bn ester, Bn ether) permitted a one‑step global hydrogenolytic deprotection to afford free dityrosine [1]. In contrast, orthogonal protecting group strategies (e.g., Boc/tert‑butyl) would require sequential deprotection steps, reducing overall yield and increasing synthetic complexity [1].

Dityrosine synthesis Global deprotection Benzyl carbamate Suzuki coupling

Commercial Purity Benchmark: ≥95% Purity by HPLC with Defined Solubility in Methanol

Commercial suppliers including BOC Sciences, Toronto Research Chemicals (TRC), and CymitQuimica consistently specify a minimum purity of 95% (HPLC) for 3‑iodo‑N‑[(benzyloxy)carbonyl]‑L‑tyrosine, with some vendors reporting ≥98% [1]. The compound is supplied as an off‑white solid with confirmed solubility in methanol . By comparison, the unprotected 3‑iodo‑L‑tyrosine (CAS 70‑78‑0) is reported as a white crystalline solid with solubility of 1 g per 15 parts boiling water and sensitivity to light and air , necessitating different handling and storage protocols.

Purity specification Quality control Solubility Procurement

High-Impact Research and Industrial Application Scenarios for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine


Total Synthesis of Diazonamide A and Related Cytotoxic Marine Natural Products

The compound serves as the key tyrosine‑derived fragment for constructing the benzofuranone core of diazonamide A, a marine natural product with potent in vitro activity against HCT‑116 human colon carcinoma and B‑16 murine melanoma cells (IC₅₀ < 15 ng mL⁻¹) [1]. The 3‑iodo handle permits the pivotal intramolecular Heck cyclization that forms the benzofuran ring, a transformation that cannot be executed with non‑iodinated Z‑Tyr‑OH [1].

Synthesis of Substrate‑Analog Peptidyl Methylketone Inhibitors of Cysteine Proteases (Papain, Cathepsin B)

3‑Iodo‑N‑[(benzyloxy)carbonyl]‑L‑tyrosine is the direct precursor to the Tyr(I) residue incorporated into peptidyl methylketones that act as reversible, slow‑binding inhibitors of papain and cathepsin B [1]. While the diiodo analog (Tyr(I₂)) achieves the most potent cathepsin B inhibition (Kᵢ = 4.7 µM), the mono‑iodo building block is essential for exploring structure‑activity relationships where single iodine substitution is desired for reduced steric bulk or altered electronic properties [1].

Synthesis of Cross‑Linked Tyrosine Oligomers (Dityrosine, Trityrosine, Pulcherosine) via Tandem Borylation–Suzuki Coupling

The Cbz‑protected 3‑iodotyrosine building block undergoes tandem Miyaura borylation–Suzuki coupling to generate protected dityrosine, with the all‑benzyl protecting group triad (Cbz, Bn ester, Bn ether) enabling a single‑step global hydrogenolytic deprotection to the free oligomer [1]. This streamlined strategy is directly applicable to the preparation of dityrosine‑cross‑linked peptides relevant to studies of protein oxidative damage and neurodegenerative disease biomarkers [1].

Structure–Activity Relationship Studies of Iodinated Tyrosine‑Containing Bioactive Peptides

The mono‑iodinated Cbz‑tyrosine provides a single heavy‑atom label for X‑ray crystallographic phasing (iodine anomalous scattering) while simultaneously serving as a cross‑coupling handle for late‑stage diversification [1][2]. This dual functionality is unavailable in either Z‑Tyr‑OH (no iodine) or 3,5‑diiodo‑Cbz‑tyrosine (two iodines may cause steric interference), positioning the title compound as the optimal compromise for crystallographic and medicinal chemistry applications [2].

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